(2,3-Dichloro-6-nitrophenyl)hydrazine CAS 861363-57-7
(2,3-Dichloro-6-nitrophenyl)hydrazine CAS 861363-57-7
An In-depth Technical Guide to (2,3-Dichloro-6-nitrophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration of (2,3-Dichloro-6-nitrophenyl)hydrazine, a substituted aromatic hydrazine of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, potential applications, and critical safety information, empowering researchers to effectively utilize this versatile chemical building block.
Introduction and Strategic Overview
(2,3-Dichloro-6-nitrophenyl)hydrazine belongs to the nitrophenylhydrazine class of compounds, which are pivotal reagents in organic synthesis. The presence of multiple functional groups—a reactive hydrazine moiety, a nitro group, and two chlorine atoms on the aromatic ring—makes this molecule a highly functionalized and strategic starting material. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of both the hydrazine group and the aromatic ring, opening avenues for diverse chemical transformations.
Hydrazines are most famously used for the synthesis of hydrazones through condensation with aldehydes and ketones. This reaction is a cornerstone of medicinal chemistry, as the resulting hydrazone scaffold is a "privileged structure" found in a vast array of biologically active compounds with applications as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer agents. This guide will detail the synthesis, reactivity, and potential applications of (2,3-Dichloro-6-nitrophenyl)hydrazine as a precursor for these valuable molecular frameworks.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties for (2,3-Dichloro-6-nitrophenyl)hydrazine are summarized below.
| Property | Value | Source |
| CAS Number | 861363-57-7 | [1] |
| IUPAC Name | (2,3-dichloro-6-nitrophenyl)hydrazine | [1] |
| Molecular Formula | C₆H₅Cl₂N₃O₂ | |
| Molecular Weight | 222.03 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | SCCYTTMQISVZNF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | NNC1=C([O-])C=CC(Cl)=C1Cl | [1] |
Molecular Structure Diagram
Caption: Chemical structure of (2,3-Dichloro-6-nitrophenyl)hydrazine.
Proposed Synthesis Pathway
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Ammonolysis: Synthesis of the precursor, 2,3-dichloro-6-nitroaniline.
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Diazotization: Conversion of the aniline to a diazonium salt.
-
Reduction: Reduction of the diazonium salt to the target hydrazine.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 2,3-Dichloro-6-nitroaniline (Precursor)
This protocol is adapted from a patented method.[2]
-
Charging the Reactor: In a high-pressure autoclave, charge water (240g), 30% aqueous ammonia (240g), 2,3,4-trichloronitrobenzene (120g), and a sulfur-containing catalyst such as p-hydroxybenzenesulfonic acid (6g).
-
Reaction: Seal the autoclave and begin stirring. Heat the mixture to 80°C. The pressure will rise to approximately 0.3 MPa. Maintain these conditions for 6 hours.
-
Causality: This is a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atom at the 4-position is activated towards substitution by the electron-withdrawing nitro group. High temperature and pressure are required to overcome the activation energy for this reaction with ammonia, a moderate nucleophile. The catalyst enhances the reaction rate and selectivity.[2]
-
-
Work-up and Isolation: Cool the reactor to room temperature. Carefully vent any residual pressure. Filter the solid product via suction filtration.
-
Purification: Wash the filter cake thoroughly with water to remove unreacted ammonia and salts. Dry the product to obtain 2,3-dichloro-6-nitroaniline. Yields exceeding 99% have been reported for this method.[2]
Part B: Proposed Synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine
This proposed protocol is based on standard procedures for the conversion of anilines to hydrazines.[3]
-
Diazotization:
-
Suspend 2,3-dichloro-6-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
-
Causality: The reaction between sodium nitrite and HCl generates nitrous acid in situ. The aniline's amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the stable diazonium salt.[4] Keeping the temperature low is critical to prevent the diazonium salt from decomposing.
-
-
Reduction:
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (3-4 equivalents) in concentrated HCl, and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining the temperature below 10°C.
-
Causality: The diazonium salt is reduced to the corresponding hydrazine. SnCl₂ is a classic and effective reagent for this transformation. The reaction proceeds via electron transfer from Sn(II) to the diazonium cation.
-
-
Isolation and Purification:
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours.
-
Make the solution strongly basic by slowly adding a concentrated NaOH or KOH solution, which will precipitate the hydrazine as a solid.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.
-
Reactivity and Synthetic Applications
The primary utility of (2,3-Dichloro-6-nitrophenyl)hydrazine lies in its nucleophilic character, making it an excellent reagent for forming carbon-nitrogen bonds. Its most common application is the synthesis of hydrazones.
Mechanism: Hydrazone Formation
The reaction is a nucleophilic addition-elimination (condensation) reaction.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine (the more nucleophilic atom) attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (often acid-catalyzed), turning it into a good leaving group (water).
-
Elimination: Water is eliminated, and a C=N double bond is formed, yielding the final hydrazone product.
Hydrazone Formation Mechanism Diagram
Caption: General mechanism for the acid-catalyzed formation of a hydrazone.
Experimental Protocol: Synthesis of a Model Hydrazone
This protocol is a general procedure adapted from methods used for similar nitrophenylhydrazines.[5][6]
-
Dissolution: Dissolve (2,3-Dichloro-6-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Catalysis (Optional but Recommended): Add a few drops of a catalytic acid, such as glacial acetic acid or sulfuric acid.
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step.
-
-
Reaction: Stir the mixture at room temperature or heat under reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Often, the hydrazone product is brightly colored and will precipitate from the solution upon formation.
-
Isolation: Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation. Collect the solid product by filtration.
-
Purification: Wash the product with a small amount of cold solvent (e.g., ethanol) and dry. If necessary, the product can be recrystallized to high purity.
Applications in Drug Discovery and Development
While specific applications of (2,3-Dichloro-6-nitrophenyl)hydrazine are not widely published, its value is inferred from its potential to generate libraries of novel hydrazone derivatives for biological screening. The hydrazone scaffold is associated with a remarkable range of pharmacological activities.[7][8]
-
Anticancer Agents: Many hydrazone derivatives exhibit potent anticancer activity by targeting various cellular mechanisms.
-
Antimicrobial and Antifungal Agents: The C=N-N linkage is a key feature in many compounds designed to combat bacterial and fungal infections.
-
Antiviral and Antitubercular Activity: Specific hydrazones have shown promise as inhibitors of viral replication and as agents against Mycobacterium tuberculosis.
-
Building Blocks for Heterocycles: Hydrazones and hydrazines are versatile intermediates for synthesizing more complex N-heterocyclic compounds like pyrazoles, indoles, and triazoles, which are themselves core structures in many pharmaceuticals.[9][][11]
The specific substitution pattern of (2,3-Dichloro-6-nitrophenyl)hydrazine (two chlorines and a nitro group) provides a unique electronic and steric profile. Researchers can exploit this by synthesizing a series of hydrazones and studying how this specific aromatic substitution influences biological activity, potentially leading to the discovery of novel therapeutic leads with improved potency or selectivity.
Safety and Handling
(2,3-Dichloro-6-nitrophenyl)hydrazine must be handled with appropriate care, following standard laboratory safety procedures.
-
Hazard Classification: The compound is classified as harmful and an irritant (GHS07).[1]
-
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: [1]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Conclusion
(2,3-Dichloro-6-nitrophenyl)hydrazine is a valuable, highly functionalized building block for chemical synthesis. Although detailed characterization and specific applications are not extensively documented in public literature, its logical synthesis from a known precursor is straightforward. Its primary utility as a nucleophile for the creation of diverse hydrazone libraries makes it a compound of high interest for professionals in drug discovery and medicinal chemistry. The unique electronic properties imparted by its dichloro-nitro-phenyl scaffold offer a rich platform for developing novel compounds with significant biological potential. Adherence to strict safety protocols is mandatory when handling this chemical.
References
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Babalola, S. A., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. ResearchGate. Retrieved from [Link]
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Ahamed, M. B., et al. (2021). (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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1,2,3-Trichloro-4-nitrobenzene
Meisenheimer Complex (Resonance Stabilized)
2-Hydrazinyl-1,3-dichloro-4-nitrobenzene